3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c1-14-7-6-13-11(8-14)9-2-4-10(12)5-3-9;;/h2-5,11,13H,6-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRQKEGKGJOQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl typically involves the reaction of 4-fluoroaniline with 1-methylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
The secondary amine in the piperazine ring undergoes alkylation/arylation, as demonstrated in the synthesis of related fluorophenyl-piperazine derivatives:
textR-X + 1-Methylpiperazine → R-Piperazine + HX
Example : Reacting with 3,4-dichlorophenyl bromide produces analogs with enhanced monoamine oxidase (MAO) inhibition (IC₅₀ = 3.29 μM for MAO-B vs. 8.36 μM for unsubstituted variants) .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in fluorophenyl side chains:
textAr-CH₂-C≡N + H₂ → Ar-CH₂-CH₂-NH₂
This method is critical for generating intermediates like 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine .
Salt Formation
Conversion to the dihydrochloride salt improves solubility and stability:
textFree base + 2HCl (g) → Dihydrochloride salt
The process is typically conducted in ether or acetone, yielding a crystalline product .
Pharmacologically Relevant Interactions
The compound modulates neurotransmitter systems through competitive inhibition of enzymes and receptors:
| Target | Activity | Data | Source |
|---|---|---|---|
| MAO-B | Competitive inhibition | Kᵢ = 0.21–0.28 μM | |
| DAT | Affinity enhancement | IC₅₀ = 50.6–91.8 nM | |
| AChE | Dual inhibition | IC₅₀ = 4.32–8.10 μM |
Mechanistic Insight :
-
The 4-fluorophenyl group enhances π-π stacking with aromatic residues in enzyme binding pockets .
-
Methyl-piperazine improves blood-brain barrier permeability, critical for CNS-targeted agents .
Stability and Reactivity Under Stress Conditions
-
Thermal stability : Decomposes above 176°C (flash point).
-
Hydrolytic sensitivity : Susceptible to acid-catalyzed cleavage of the piperazine ring at pH < 3 .
Comparative Reactivity of Structural Analogs
Modifying substituents significantly alters reactivity and bioactivity:
| Analog Structure | MAO-B IC₅₀ (μM) | AChE IC₅₀ (μM) |
|---|---|---|
| 3-Trifluoromethyl-4-fluorophenyl | 0.71 | 8.10 |
| 2-Fluoro-5-bromophenyl | 1.11 | 4.32 |
| Unsubstituted phenyl | 6.76 | 12.41 |
Data from shows fluorination at the 4-position enhances target selectivity by 8–10-fold.
Scientific Research Applications
Pharmacological Applications
1.1. Serotonin Receptor Modulation
The compound has been identified as a potent modulator of serotonin receptors, particularly the 5-HT (serotonin) system. Research indicates that derivatives of piperazine compounds, including 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl, can enhance serotonin signaling, making them potential candidates for treating disorders related to serotonin dysregulation such as depression and anxiety disorders .
1.2. Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, the modulation of 5-HT receptors is crucial for the efficacy of many antidepressants, highlighting the relevance of this compound in developing new antidepressant therapies .
1.3. Antitumor Properties
Emerging research suggests potential antitumor activity associated with piperazine derivatives. In vitro studies have demonstrated that certain piperazine compounds can inhibit tumor cell growth, indicating a promising avenue for cancer treatment applications . The specific mechanisms through which this compound exerts these effects are still under investigation.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring can significantly influence receptor affinity and selectivity .
| Modification | Effect on Activity |
|---|---|
| Addition of Fluoro Group | Increased binding affinity to serotonin receptors |
| Variation in Alkyl Substituents | Altered pharmacokinetics and bioavailability |
| Changes in Aromatic Rings | Enhanced selectivity towards specific receptor subtypes |
Case Studies
3.1. Clinical Trials and Research Findings
Several clinical trials have explored the efficacy of piperazine derivatives in treating psychiatric disorders. For instance, a study published in 2023 highlighted a novel series of piperazine compounds demonstrating significant antidepressant effects in preclinical models . These findings suggest that this compound could be part of a new class of therapeutic agents.
3.2. In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit selective inhibition of certain enzymes involved in neurotransmitter metabolism, further supporting their potential use in treating neurological conditions .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-Substituted Chalcones
- Exhibits high inhibitory activity (IC50 = 4.35 μM), outperforming piperazine-substituted chalcones in the same study. This suggests that bulky piperazine groups may reduce potency in certain contexts .
- Compound 2j: A non-piperazine chalcone with bromine (ring A) and fluorine (ring B) substitutions. Shows IC50 = 4.703 μM, indicating that halogen electronegativity (Br > F) correlates with improved activity. The absence of a piperazine ring here allows for planar binding interactions .
Fluorophenyl-Piperazine Derivatives
- 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride: Features a thiazole ring fused to the piperazine group. Molecular weight: 316.25 g/mol .
- 1-(4-fluoro-3-methoxyphenyl)piperazine hydrochloride : Substituted with a methoxy group at the meta position of the fluorophenyl ring. Methoxy’s electron-donating effects may reduce target affinity compared to the target compound’s para-fluorine. Molecular weight: 246.71 g/mol .
- 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride : Incorporates a chlorophenyl-oxadiazole group. Chlorine’s lower electronegativity compared to fluorine may alter binding kinetics. Molecular weight: 337.23 g/mol .
Halogenated Piperidines and Pyrazoles
- 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: A pyrazole derivative with both chloro- and fluorophenyl groups. The dihedral angle between pyrazole and fluorophenyl rings (4.89°) suggests a near-planar conformation, which may enhance stacking interactions. Molecular weight: 318.76 g/mol .
- Compound 12 (imidazolopiperazine): Contains dual fluorophenyl groups and an amino-propanone side chain. Demonstrated antimalarial activity, highlighting the role of fluorophenyl groups in targeting parasitic enzymes .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Salt Form: Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to monohydrochloride or free bases.
- Chlorine (as in ) offers lipophilicity but lower electronegativity.
- Heterocycle Influence : Thiazole () and oxadiazole () rings introduce rigidity and hydrogen-bonding sites, which may improve selectivity but reduce conformational flexibility compared to the target’s methyl-piperazine group.
Biological Activity
3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a fluorophenyl group. The structural formula can be represented as follows:
This compound exhibits unique chemical properties due to the presence of the fluorine atom, which influences its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, including receptors and enzymes. It is believed to modulate various signaling pathways by binding to these targets, which can lead to alterations in cellular functions. For instance, it may inhibit certain metabolic enzymes or interact with neurotransmitter receptors, influencing neurotransmission and other physiological processes.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting significant antimicrobial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 8 |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, the compound has shown moderate antiviral activity against viruses such as HIV-1 and HSV-1. The fluorophenyl derivative exhibited protective effects in cell-based assays, with cytotoxicity values indicating a favorable therapeutic index .
| Virus | Protection (%) | CC50 (µM) |
|---|---|---|
| HIV-1 | 60 | 92 |
| HSV-1 | 55 | 85 |
These results suggest that further exploration into its antiviral capabilities could yield promising therapeutic options.
Anticancer Properties
Recent studies have also investigated the anticancer potential of this compound. Various derivatives have been tested against cancer cell lines, revealing significant antiproliferative effects. For example, compounds derived from this structure showed IC50 values ranging from to against different cancer types .
| Cancer Cell Line | IC50 (mM) |
|---|---|
| A549 | 1.5 |
| MCF-7 | 2.0 |
| K562 | 0.8 |
These findings indicate that modifications to the piperazine structure can enhance anticancer activity.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Antiviral Screening : A study synthesized various piperazine derivatives and evaluated their antiviral activity against CVB-2 and HSV-1. The results indicated that fluorinated derivatives exhibited moderate protection against these viruses .
- Antimicrobial Efficacy : Another research effort assessed the antibacterial properties of piperazine derivatives against multiple strains of bacteria, confirming their potential as effective antimicrobial agents .
- Anticancer Activity : A comprehensive screening of piperazine derivatives against several cancer cell lines revealed promising results, with some compounds demonstrating significant cytotoxicity at low concentrations .
Q & A
Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-1-methyl-piperazine 2HCl?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-fluorophenyl derivatives with methylpiperazine under basic conditions.
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane).
- Step 3 : Hydrochloride salt formation using HCl in anhydrous ether .
Key reagents include sodium ascorbate and CuSO₄ for click chemistry in triazole derivatives .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
Q. What storage conditions are recommended for long-term stability?
Store at -20°C in airtight, light-protected containers to prevent degradation. Desiccants are advised to mitigate hygroscopicity .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
- HPLC : Purity ≥95% is standard; use C18 columns with acetonitrile/water gradients .
- Melting Point Analysis : Sharp melting range (±2°C) indicates high purity .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability?
Q. What mechanistic insights exist regarding its biological activity (e.g., anticancer, antimicrobial)?
Q. How should researchers address contradictions in reported biological data?
Q. What computational strategies predict binding interactions with therapeutic targets?
Q. What methodologies assess in vitro/in vivo toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
